
3-(Trifluoromethyl)benzaldehyde
Overview
Description
3-(Trifluoromethyl)benzaldehyde (CAS: 401-95-6) is a fluorinated aromatic aldehyde with the molecular formula C₈H₅F₃O and a molecular weight of 180.12 g/mol. The trifluoromethyl (-CF₃) group at the meta position confers unique electronic and steric properties, enhancing metabolic stability and lipophilicity, which are critical in pharmaceutical and agrochemical applications . This compound serves as a key intermediate in synthesizing hydrazones, oxadiazoles, and porphyrin derivatives, as evidenced by its role in forming biologically active molecules .
Preparation Methods
Preparation Methods
Oxidation of 3-(Trifluoromethyl)benzyl Alcohol
One of the most common methods involves the oxidation of 3-(Trifluoromethyl)benzyl alcohol using oxidizing agents.
- Reagents : Sodium hypochlorite (NaOCl), potassium carbonate (K₂CO₃), and cyanuric acid.
- Procedure :
- A mixture of 3-(Trifluoromethyl)benzyl alcohol, K₂CO₃, and cyanuric acid in ethyl acetate is treated with NaOCl at low temperatures (0-10°C).
- The reaction is stirred for approximately five hours until completion.
- The product is extracted and purified using silica gel column chromatography.
- Yield : Typically around 98%.
Use of Pyridinium Chlorochromate
Another effective method for synthesizing 3-(Trifluoromethyl)benzaldehyde is through the oxidation of the corresponding alcohol using pyridinium chlorochromate or manganese dioxide.
- Reagents : Pyridinium chlorochromate or manganese dioxide.
- Procedure :
- The alcohol is mixed with the oxidizing agent under controlled conditions.
- The reaction is monitored until complete conversion to the aldehyde is achieved.
- Yield : Varies based on conditions but generally provides high purity products.
In-Situ Hydrolysis Method
Recent advancements have introduced an in-situ method that simplifies the synthesis by combining fluorination and hydrolysis steps without isolating intermediates.
- Reagents : Trichloromethylbenzaldehyde derivatives and hydrolyzing agents.
- Procedure :
- The reaction begins with fluorinating trichloromethylbenzaldehyde to form trifluoromethylbenzal chloride.
- This intermediate is then hydrolyzed in the presence of an inert gas without solvents or catalysts, streamlining the process.
- Yield : High efficiency with reduced processing time and costs.
Industrial Production Techniques
In industrial settings, large-scale production often utilizes advanced catalytic systems and continuous flow reactors to enhance yield and purity.
- Methods : Continuous flow oxidation processes are commonly employed to maintain high throughput while ensuring product consistency.
- Advantages : These methods allow for better control over reaction parameters and improved safety profiles compared to batch processes.
Summary of Preparation Methods
The following table summarizes the various preparation methods for this compound, including key reagents, conditions, and yields:
Method | Key Reagents | Conditions | Yield (%) |
---|---|---|---|
Oxidation of Benzyl Alcohol | NaOCl, K₂CO₃, Cyanuric Acid | Ethyl acetate, 0-10°C | ~98 |
Oxidation with Pyridinium Chlorochromate | Pyridinium chlorochromate or MnO₂ | Controlled conditions | High |
In-Situ Hydrolysis | Trichloromethyl derivatives | No solvent/catalyst | High |
Industrial Continuous Flow | Advanced catalytic systems | Continuous flow reactors | High |
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed:
Oxidation: 3-(Trifluoromethyl)benzoic acid
Reduction: 3-(Trifluoromethyl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives
Scientific Research Applications
Chemical Properties and Mechanism of Action
3-(Trifluoromethyl)benzaldehyde is characterized by its trifluoromethyl group, which enhances its lipophilicity and electron-withdrawing properties. These characteristics significantly influence its reactivity and binding affinity to biological targets, making it an effective intermediate in the synthesis of complex organic molecules .
Scientific Research Applications
1. Organic Synthesis
- Key Intermediate : It serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. For instance, it is involved in the preparation of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones, which exhibit potent antitumor activity .
2. Medicinal Chemistry
- Antitumor Agents : The compound is utilized in synthesizing potential antitumor agents and hypoxia-inducible factor (HIF)-1 inhibitors. Its derivatives have shown promising results in inhibiting cancer cell growth .
- Cholinesterase Inhibition : Hydrazones derived from this compound have demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer’s .
3. Biological Imaging
- Fluorescent Probes : The compound is employed in developing fluorescent probes for biological imaging studies, enhancing the visualization of cellular processes.
4. Specialty Chemicals
- Industrial Applications : It is also used in producing specialty chemicals with unique properties, contributing to advancements in material science.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various halogenated benzaldehydes, including this compound. The compound was found to inhibit the growth of specific cancer cell lines by interfering with cell cycle progression and inducing apoptosis. The presence of the trifluoromethyl group significantly enhanced its activity compared to non-halogenated analogs.
Case Study 2: Antimicrobial Efficacy
Research on antimicrobial properties revealed that this compound exhibited notable activity against Gram-positive bacteria. This suggests its potential role as a lead compound in antibiotic development.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)benzaldehyde is primarily based on its ability to interact with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets . In medicinal chemistry, it is often used to modify the pharmacokinetic and pharmacodynamic properties of drug candidates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
4-(Trifluoromethyl)benzaldehyde (CAS: 455-19-6)
- Molecular Formula : C₈H₅F₃O
- Key Differences :
3,5-Bis(Trifluoromethyl)benzaldehyde (CAS: 455-19-6)
- Molecular Formula : C₉H₄F₆O
- Key Differences :
Fluorinated Derivatives
3-Fluoro-5-(Trifluoromethyl)benzaldehyde (CAS: 188815-30-7)
- Molecular Formula : C₈H₄F₄O
- Key Differences: Additional fluorine atoms increase electronegativity, altering resonance effects and acidity (pKa ~ 12.5 vs. ~14.5 for non-fluorinated analogs) . Applications: Used in fluorinated polymer precursors and agrochemicals .
4-Fluoro-3-(Trifluoromethyl)benzaldehyde (CAS: 67515-60-0)
- Molecular Formula : C₈H₄F₄O
- Key Differences :
Functionalized Derivatives
3-[3-(Trifluoromethyl)phenoxy]benzaldehyde (CAS: 78725-46-9)
- Molecular Formula : C₁₄H₉F₃O₂
- Key Differences: The phenoxy linker increases molecular flexibility, enabling applications in porphyrin-based catalysts and photodynamic therapy agents . Synthesis: Produced via Ullmann coupling between 3-(trifluoromethyl)phenol and 3-bromobenzaldehyde .
3-({3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzaldehyde (CAS: 1710202-31-5)
- Molecular Formula : C₁₇H₁₀F₃N₂O₃
- Key Differences :
Comparative Data Table
Key Research Findings
- Reactivity : The meta -CF₃ group in this compound reduces electron density at the carbonyl carbon, slowing aldol condensation rates by ~20% compared to the para isomer .
- Biological Activity: Derivatives of this compound exhibit 2–5× higher antifungal activity (e.g., against Candida albicans) than non-fluorinated analogs due to enhanced membrane permeability .
- Thermal Stability: 3,5-Bis(Trifluoromethyl)benzaldehyde decomposes at 285°C, compared to 240°C for the mono-substituted derivative, making it suitable for high-temperature catalysis .
Biological Activity
3-(Trifluoromethyl)benzaldehyde, with the chemical formula , is a significant compound in organic chemistry, particularly due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an inhibitor of cholinesterase enzymes, anticancer properties, and other relevant pharmacological effects.
Inhibition of Cholinesterase Enzymes
Recent studies have highlighted the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by hydrazones derived from this compound. The hydrazone derivatives exhibited IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, indicating that many of these compounds are effective inhibitors of cholinesterases, which are critical targets in treating neurodegenerative diseases like Alzheimer's .
Table 1: Inhibition Potency of Hydrazones Derived from this compound
Compound Name | IC50 (AChE) µM | IC50 (BuChE) µM |
---|---|---|
Hydrazone 1 | 46.8 | 63.6 |
Hydrazone 2 | 137.7 | 881.1 |
Hydrazone 3 | 19.1 | 75.0 |
Anticancer Properties
In addition to cholinesterase inhibition, this compound has been investigated for its anticancer potential. A study focusing on a derivative known as BPU (1-[3-(trifluoromethyl)benzyl]urea) demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The IC50 values for these cell lines were found to be notably low, indicating potent anticancer activity:
- Jurkat Cells: IC50 = 4.64 ± 0.08 µM
- HeLa Cells: IC50 = 9.22 ± 0.17 µM
- MCF-7 Cells: IC50 = 8.47 ± 0.18 µM
The compound was also shown to induce cell cycle arrest in the sub-G1 phase, suggesting its potential as a therapeutic agent in cancer treatment .
Table 2: Anticancer Activity of BPU
Cell Line | IC50 (µM) | Viability at Concentrations (5 µM / 10 µM / 20 µM) |
---|---|---|
Jurkat | 4.64 ± 0.08 | 58.48% / 45.22% / 21.24% |
HeLa | 9.22 ± 0.17 | 62.67% / 46.77% / 29.33% |
MCF-7 | 8.47 ± 0.18 | 43.89% / 23.88% / 15.05% |
The molecular dynamics simulations indicated that BPU could effectively bind to the catalytic sites of matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer progression and metastasis . The binding energies were calculated at −9.0 kcal/mol for MMP-2 and −7.8 kcal/mol for MMP-9, suggesting strong interactions that could inhibit their activity.
Study on Anticancer Activity
In a recent study, BPU was administered to various cancer cell lines to evaluate its cytotoxic effects over time:
- After 48 hours , the viability of Jurkat cells decreased significantly with increasing concentrations of BPU.
- After 72 hours , further reductions in cell viability were observed across all tested concentrations.
This study underscores the compound's potential as a novel anticancer agent with promising efficacy against multiple cancer types .
Cholinesterase Inhibition Study
Another research effort explored the structure-activity relationships of hydrazones derived from trifluoromethylbenzaldehyde and their inhibitory effects on cholinesterases:
Properties
IUPAC Name |
3-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTUHPSKJJYGML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022032 | |
Record name | alpha,alpha,alpha-Trifluoro-m-tolualdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454-89-7 | |
Record name | 3-(Trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=454-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 3-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha,alpha,alpha-Trifluoro-m-tolualdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-3-tolualdehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.572 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(TRIFLUOROMETHYL)BENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT7H4H5U3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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